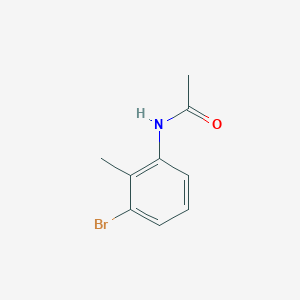

N-(3-bromo-2-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromo-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAPEVMVBWRSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400104 | |

| Record name | N-(3-bromo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54879-19-5 | |

| Record name | N-(3-bromo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry Investigations of Reactions Involving N 3 Bromo 2 Methylphenyl Acetamide

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations involving N-(3-bromo-2-methylphenyl)acetamide involves identifying the sequence of elementary steps that lead from reactants to products. This includes the characterization of any intermediates and, most importantly, the high-energy transition states that connect them. While specific studies on this compound are not extensively documented in publicly available literature, the reaction pathways can be inferred from studies on analogous N-aryl amides.

A common reaction involving amides is hydrolysis, which can proceed under acidic or basic conditions. The pathway for the alkaline hydrolysis of acetanilides, for example, is generally accepted to proceed through a nucleophilic acyl substitution mechanism. This pathway involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the aniline (B41778) anion as the leaving group, is typically the rate-determining step. The transition state for this step would involve the partial formation of the carbon-oxygen double bond and the partial cleavage of the carbon-nitrogen bond.

Another significant class of reactions for N-aryl acetamides is electrophilic aromatic substitution on the phenyl ring. The acetylamino group (-NHCOCH₃) is an activating, ortho-, para-directing group. However, the presence of a bromine atom at the 3-position and a methyl group at the 2-position on the phenyl ring of this compound introduces steric and electronic complexities. The elucidation of reaction pathways for, say, nitration or halogenation would require careful analysis of the regioselectivity of the incoming electrophile. The transition states for these reactions would involve the formation of a sigma complex (also known as an arenium ion), where the aromaticity of the ring is temporarily disrupted. The stability of the possible sigma complexes, influenced by the electronic effects of the bromo, methyl, and acetylamino substituents, would determine the final product distribution.

In reactions such as the Orton rearrangement, where an N-haloamide is converted to a haloanilide in the presence of an acid, the pathway is thought to involve the formation of an intermediate with a positive halogen, which then acts as an electrophile for the aromatic ring. For this compound, if it were to undergo a similar transformation, the pathway would need to be carefully investigated to determine the migratory aptitude of the halogen and the resulting isomeric products.

Kinetic Studies of this compound Transformations

Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them.

The rate law for a reaction involving this compound would be determined experimentally by measuring the reaction rate at varying concentrations of the reactants. For instance, in an alkaline hydrolysis reaction, the rate law is often found to be:

Rate = k[this compound][OH⁻]

In the case of oxidation reactions, such as the oxidation of acetanilides by oxidants like phenyliodosyl acetate (B1210297) (PIA) in the presence of an acid, the kinetics can be more complex. Studies on substituted acetanilides have shown that the reaction order can be fractional with respect to both the substrate and the acid concentration. niscpr.res.in This suggests a more intricate mechanism, possibly involving pre-equilibrium steps, such as the formation of a complex between the substrate and the oxidant. niscpr.res.in A plausible rate law for such a reaction involving this compound would need to be experimentally determined but might take a form that reflects this complexity.

Table 1: Hypothetical Rate Data for the Alkaline Hydrolysis of this compound at a Fixed Temperature

| Experiment | Initial [Amide] (mol/L) | Initial [OH⁻] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

This is an illustrative table based on typical second-order kinetics for amide hydrolysis.

The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the reaction rate constant (k), as described by the Arrhenius equation. libretexts.orgopentextbc.ca A higher activation energy implies a greater sensitivity of the reaction rate to temperature. For the hydrolysis of this compound, the activation energy would reflect the energy barrier of the rate-determining step, which is the breakdown of the tetrahedral intermediate.

Thermodynamic parameters such as the change in enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be derived from temperature-dependent kinetic studies. nta.ac.ins3waas.gov.in A negative entropy of activation, for example, would be consistent with a bimolecular rate-determining step where two species come together to form a more ordered transition state. In the oxidation of substituted acetanilides, the calculated thermodynamic parameters from Arrhenius plots have been used to support the proposed mechanisms. niscpr.res.in

Table 2: Illustrative Thermodynamic Data for a Hypothetical Transformation of this compound

| Reaction Type | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Alkaline Hydrolysis | 65 | 62 | -80 |

| Acid-Catalyzed Nitration | 75 | 72 | -50 |

These values are hypothetical and serve to illustrate the typical range for such reactions.

Catalysts can significantly alter the kinetics of reactions involving this compound by providing an alternative reaction pathway with a lower activation energy. For instance, the acylation of anilines to form acetanilides can be catalyzed by various substances. While some methods promote catalyst-free synthesis under specific conditions like microwave irradiation, others employ catalysts such as zinc acetate or a mixture of aluminum borate (B1201080) and manganese dioxide to improve reaction efficiency and yield. ymerdigital.comscispace.com

In the context of this compound, if it were being synthesized from 3-bromo-2-methylaniline (B1266185), the choice of catalyst could have a profound effect on the reaction rate and the conditions required. The catalyst would likely function by activating the acylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline.

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a reaction. wikipedia.orgias.ac.in By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), one can follow the atom's path and gain insights into bond-making and bond-breaking steps.

For example, in the hydrolysis of this compound, labeling the carbonyl oxygen with ¹⁸O would allow for the determination of whether the oxygen in the resulting carboxylic acid comes from the amide or the water. If the reaction proceeds via the typical nucleophilic acyl substitution mechanism, the ¹⁸O would be retained in the carboxylic acid product.

Kinetic isotope effects (KIEs), which are small changes in reaction rates upon isotopic substitution, can provide detailed information about the transition state structure. researchgate.net For instance, a significant ¹⁵N KIE in the hydrolysis of this compound would suggest that the carbon-nitrogen bond is being broken in the rate-determining step. Similarly, a solvent deuterium (B1214612) KIE (kH₂O/kD₂O) can provide information about the role of proton transfer in the transition state.

Computational Modeling of Reaction Mechanisms

Computational chemistry offers a theoretical approach to understanding reaction mechanisms by modeling the potential energy surface of a reaction. Using methods such as Density Functional Theory (DFT), it is possible to calculate the geometries and energies of reactants, products, intermediates, and transition states for reactions involving this compound.

For the alkaline hydrolysis of acetanilides, computational studies have been used to correlate theoretically estimated reactivity indices, such as atomic charges and electrostatic potentials at the reaction center, with experimentally determined rate constants. tandfonline.com Such studies have shown excellent correlation, supporting the proposed mechanisms.

For this compound, computational modeling could be used to:

Predict the most likely sites for electrophilic attack on the aromatic ring by calculating the relative stabilities of the possible sigma complex intermediates.

Model the transition state structures for various reactions and calculate their corresponding activation energies.

Investigate the influence of the bromo and methyl substituents on the electronic structure and reactivity of the molecule.

By combining the insights gained from computational modeling with experimental results from kinetic and isotope labeling studies, a comprehensive and detailed picture of the reaction mechanisms involving this compound can be constructed.

Advanced Spectroscopic and Crystallographic Methodologies in the Study of N 3 Bromo 2 Methylphenyl Acetamide

Research into Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. For N-(3-bromo-2-methylphenyl)acetamide, a series of NMR experiments would be required to assign all proton and carbon signals unambiguously.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the methyl protons on the phenyl ring, the methyl protons of the acetamide (B32628) group, and the N-H proton. The chemical shifts (δ) and coupling constants (J) would provide clues about their relative positions. For instance, the aromatic protons would likely appear as a complex multiplet, and their splitting patterns would help determine their substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would show separate resonances for each unique carbon atom. The expected signals would include those for the carbonyl carbon (C=O), the two methyl carbons, and the six carbons of the benzene ring. The chemical shifts would be indicative of their electronic environment, with the carbon attached to the bromine atom and the carbonyl carbon appearing at characteristic downfield shifts.

Hypothetical ¹H and ¹³C NMR Data

Without published experimental data, the following table represents predicted chemical shifts based on structure-activity relationships observed in similar molecules. These are not experimental values.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O | - | ~168-170 |

| NH | ~7.5-8.5 (broad singlet) | - |

| Ar-H | ~7.0-7.6 (multiplets) | - |

| Ar-C | - | ~120-140 |

| Ar-C-Br | - | ~115-125 |

| CH₃ (Aryl) | ~2.3-2.5 (singlet) | ~15-20 |

Advanced 2D NMR Experiments for Connectivity and Proximity

To definitively assign the signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would map the connectivity between atoms, confirming the substitution pattern on the aromatic ring which is crucial for distinguishing it from its isomers.

Solid-State NMR Methodological Applications

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which can differ from the solution state. It is particularly useful for identifying polymorphism—the existence of multiple crystalline forms of the same compound.

Innovations in Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Fragmentation Pattern Analysis Techniques

In an electron ionization mass spectrum (EI-MS), this compound would undergo fragmentation. A key feature would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragment ions would help confirm the structure. Common fragmentation pathways for such amides include cleavage of the amide bond and loss of ketene.

High-Resolution Mass Spectrometry (HRMS) Methodological Aspects

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the molecule, confirming that the composition is indeed C₉H₁₀BrNO. This technique is essential for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Infrared (IR) and Raman Spectroscopy Methodological Applications for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide a detailed fingerprint of its molecular structure.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending), and the resulting spectrum reveals the presence of specific bonds. For this compound, key functional groups such as the amide linkage, the aromatic ring, the methyl group, and the carbon-bromine bond can be identified. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the 3300-3100 cm⁻¹ region. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions, occurring in the range of 1700-1650 cm⁻¹. The Amide II band, which arises from a mix of N-H bending and C-N stretching, is observed around 1550 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is strong in the IR spectrum, aromatic C=C stretching vibrations are often more prominent in the Raman spectrum, typically appearing in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is also readily observable in Raman spectra, usually found at lower wavenumbers (below 750 cm⁻¹). docbrown.infodocbrown.info

The methodological application for analyzing this compound would involve acquiring spectra from a solid sample, often using an Attenuated Total Reflectance (ATR) accessory for IR or a laser-based system for Raman. The analysis focuses on correlating the observed vibrational frequencies with known characteristic group frequencies to confirm the compound's identity and structural integrity.

Table 1: Representative Vibrational Spectroscopy Data for this compound This table is based on characteristic frequencies of functional groups and data from analogous compounds, as specific experimental data for the title compound is not widely published.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3100 | Weak or not observed |

| Aromatic (C-H) | Stretching | 3100 - 3000 | 3100 - 3000 |

| Alkyl (C-H) | Stretching | 2975 - 2860 | 2975 - 2860 |

| Amide (C=O) | Amide I Stretch | 1700 - 1650 (Strong) | 1700 - 1650 (Moderate) |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | 1600 - 1450 (Strong) |

| Amide | Amide II (N-H bend, C-N stretch) | ~1550 | Weak or not observed |

| Methyl (CH₃) | Bending | ~1480, ~1370 | ~1480, ~1370 |

| Phenyl Ring | C-C Skeletal Vibrations | 1255 - 1140 | 1255 - 1140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodological Developments for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org This technique is particularly useful for analyzing molecules with chromophores—parts of the molecule that absorb light, such as aromatic rings and carbonyl groups. tanta.edu.eg this compound contains a substituted benzene ring and an amide group, both of which are chromophores.

The primary electronic transitions observed in organic molecules like this are π → π* and n → π* transitions. uzh.chshu.ac.uk

π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity (ε). The conjugated system of the phenyl ring in this compound gives rise to these absorptions, usually below 300 nm.

n → π transitions:* These lower-energy transitions involve promoting a non-bonding electron (from the oxygen or nitrogen of the amide group) to a π* antibonding orbital. These transitions are characteristically weak (low ε). shu.ac.uk

Methodologically, a dilute solution of the compound is prepared using a solvent that does not absorb in the measurement region (e.g., ethanol (B145695), hexane). The spectrum is then recorded on a dual-beam spectrophotometer, plotting absorbance versus wavelength. The resulting spectrum for this compound would be expected to show characteristic peaks (λ_max) corresponding to the electronic transitions within the acetamide and bromomethylphenyl moieties. The polarity of the solvent can influence the position of these peaks; n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. shu.ac.uk

Table 2: Expected UV-Vis Absorption Data for this compound This table presents expected absorption maxima based on the chromophores present in the molecule.

| Chromophore | Electronic Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Phenyl Ring | π → π* | 200 - 280 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

X-ray Diffraction Methodologies for Crystalline State Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) Methods and Challenges

SCXRD is the gold standard for molecular structure determination. The methodology begins with the growth of a high-quality single crystal, which can be a significant challenge. For amide compounds, suitable crystals are often grown by slow evaporation from a solvent like ethanol or acetonitrile. semanticscholar.org

Once a suitable crystal (typically <0.5 mm) is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). nih.gov The resulting diffraction pattern is collected by a detector as the crystal is rotated. Programs like SHELXS are used to solve the phase problem and generate an initial electron density map, while refinement programs like SHELXL are used to refine the atomic positions and thermal parameters to best fit the experimental data. nih.govnih.gov

Studies on closely related N-aromatic amides reveal that the conformation is a key structural feature. nih.govnih.gov For instance, the relative orientation of the N-H and C=O bonds, and the torsion angle between the phenyl ring and the amide plane, are crucial parameters determined by SCXRD. A significant challenge in the crystallographic study of such molecules can be crystallographic disorder or twinning, which complicates data processing and structure refinement.

Powder X-ray Diffraction (PXRD) for Structure Determination

Powder X-ray diffraction (PXRD) is used when single crystals of sufficient size or quality cannot be obtained. rsc.org This technique uses a finely powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ).

While traditionally used for phase identification (fingerprinting), advancements in computational algorithms have made it possible to solve crystal structures from high-resolution PXRD data. The process involves indexing the diffraction pattern to determine the unit cell parameters, followed by structure solution using direct-space or Patterson methods, and finally, Rietveld refinement to optimize the structural model against the full experimental pattern. This methodology is particularly valuable for polymorphic screening, where different crystal forms of the same compound can be identified and characterized.

Methodological Advancements in Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal structures a molecule is likely to form based solely on its chemical diagram. Modern CSP methods generate a large number of plausible crystal packing arrangements (putative structures) and rank them based on their calculated lattice energies.

The methodology typically involves:

Conformational Analysis: Determining the likely low-energy conformations of the isolated molecule.

Structure Generation: Packing the flexible molecular models into various common space groups to generate thousands of hypothetical crystal structures.

Energy Minimization: Using force fields or more accurate quantum mechanical methods to calculate the lattice energy of each putative structure.

The final output is a crystal energy landscape, plotting the relative energy of each predicted structure. The structures with the lowest energy are considered the most likely to be observed experimentally. CSP is a powerful tool for understanding polymorphism and can guide experimental efforts to crystallize new forms. For a molecule like this compound, CSP could predict how the interplay of N-H···O hydrogen bonds and other weaker interactions dictates the most stable packing arrangements. nih.gov

Computational and Theoretical Chemical Studies on N 3 Bromo 2 Methylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure of molecules. These methods can provide deep insights into bonding, charge distribution, and molecular orbitals, which are fundamental to understanding a compound's reactivity and properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like N-(3-bromo-2-methylphenyl)acetamide. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), would be instrumental in optimizing the molecular geometry of this compound.

Such calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For instance, in a study on the related compound 3-bromo-2-hydroxypyridine, DFT calculations were used to determine the most stable geometry by scanning the potential energy surface. nih.gov

Ab Initio and Semi-Empirical Methods in Conformational Studies

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information. These methods are particularly valuable for benchmarking results obtained from DFT. For instance, in studies of N-methylfluoroacetamides, ab initio calculations at the CBS-Q level were used to identify stable rotamers and their energy differences. rsc.org

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, approach. They would be useful for preliminary conformational searches of this compound, helping to identify a range of possible low-energy structures before subjecting them to more rigorous DFT or ab initio calculations.

Conformational Analysis and Rotational Isomerism Studies

The presence of rotatable bonds in this compound, particularly the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom, suggests the existence of multiple conformers.

Theoretical Prediction of Stable Conformations

Theoretical methods are essential for predicting the most stable conformations of this compound. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. For a related compound, 2,2,2-Tribromo-N-(3-methylphenyl)acetamide, crystallographic studies revealed a specific conformation of the N-H bond relative to the methyl substituent on the benzene (B151609) ring. nih.govnih.gov Theoretical calculations could explore whether this conformation is also the most stable in the gaseous phase or in solution.

Prediction of Molecular Reactivity and Site Selectivity

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and the likely sites for electrophilic or nucleophilic attack. For this compound, this would involve analyzing various reactivity descriptors.

The distribution of electrostatic potential on the molecular surface, often visualized as a Molecular Electrostatic Potential (MEP) map, can indicate regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). Additionally, the calculation of Fukui functions or condensed-to-atom electrophilic and nucleophilic softness indices can provide a more quantitative prediction of site selectivity. While no specific studies on the molecular reactivity of this compound have been published, these standard computational techniques would be the methods of choice for such an investigation.

Below is a table summarizing the types of computational data that would be generated in a theoretical study of this compound, based on methodologies applied to similar compounds.

| Computational Method | Predicted Properties | Relevance |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized geometry (bond lengths, angles), HOMO-LUMO energies, dipole moment, vibrational frequencies | Provides fundamental electronic and structural information. |

| Ab Initio (e.g., MP2, CCSD(T)) | Accurate energies of conformers, reaction barriers | High-accuracy benchmarking of DFT results. |

| Potential Energy Surface Scan | Identification of stable conformers and transition states for rotation | Understanding conformational flexibility and isomerism. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Prediction of sites for electrophilic and nucleophilic attack. |

Intermolecular Interaction Modeling (excluding specific biological interactions)

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of N-arylacetamides. While specific computational studies focusing solely on this compound are not extensively documented, a wealth of information can be derived from the analysis of structurally similar compounds, particularly other halogenated and methylated N-phenylacetamides. These studies consistently highlight the dominant role of hydrogen bonding and other weak interactions in defining the supramolecular architecture.

Research on related N-aryl-2,2,2-tribromoacetamides provides a strong basis for modeling the intermolecular interactions in this compound. In many of these structures, intermolecular N—H···O hydrogen bonds are a primary organizing force, often leading to the formation of one-dimensional chains or more complex two-dimensional networks. nih.govnih.gov For instance, in the crystal structure of 2,2,2-tribromo-N-(2-methylphenyl)acetamide, molecules are packed into columnar chains through intermolecular N—H···O hydrogen bonds. researchgate.net Similarly, 2,2,2-tribromo-N-(3-methylphenyl)acetamide exhibits intermolecular N—H···O hydrogen bonding, resulting in helical supramolecular chains. nih.gov

Beyond the principal N—H···O interactions, other weaker interactions play a significant role. These include intramolecular N—H···Br hydrogen bonds, as well as Br···Br, Br···F, C—Br···π, and C—H···F interactions in various halo-substituted acetanilides. nih.gov The presence of both a bromine atom and a methyl group on the phenyl ring of this compound suggests a complex interplay of these forces. The methyl group can influence the conformation of the N-H bond relative to the ring, which in turn affects the geometry of intermolecular hydrogen bonds. In 2,2,2-tribromo-N-(2-methylphenyl)acetamide, the N-H bond is syn to the 2-methyl substituent, whereas in the 3-methyl isomer, it is anti. nih.gov

The following table presents typical intermolecular interaction data observed in related N-arylacetamides, which can be considered analogous to what would be expected for this compound.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

| Intermolecular H-Bond | N1—H1N···O2 | 0.84 (4) | 2.28 (6) | 3.031 (8) | 149 (9) | 2,2,2-tribromo-N-(2-methylphenyl)acetamide researchgate.net |

| Intermolecular H-Bond | N2—H2N···O1 | 0.85 (4) | 2.23 (7) | 2.928 (9) | 139 (9) | 2,2,2-tribromo-N-(2-methylphenyl)acetamide researchgate.net |

| Intramolecular H-Bond | N1—H1N···Br1 | 0.84 (4) | 2.53 (9) | 3.048 (7) | 120 (8) | 2,2,2-tribromo-N-(2-methylphenyl)acetamide researchgate.net |

| Intramolecular H-Bond | N2—H2N···Br5 | 0.85 (4) | 2.50 (9) | 3.036 (6) | 122 (8) | 2,2,2-tribromo-N-(2-methylphenyl)acetamide researchgate.net |

These data underscore the prevalence and geometric characteristics of hydrogen bonds in this class of compounds. The interplay of these and other weaker forces like halogen bonding and π-interactions ultimately determines the crystal packing and resulting material properties.

Development and Application of Hybrid Computational Methodologies (e.g., ONIOM)

For large and complex molecules like this compound, traditional high-accuracy computational methods can be prohibitively expensive. Hybrid computational methodologies, such as the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method, offer a powerful solution by combining different levels of theory for different parts of a molecule. nih.gov

The ONIOM method partitions a molecule into two or three layers. The most critical part of the molecule, such as a reaction center or a region of particular interest, is treated with a high-level, accurate method (e.g., a sophisticated quantum mechanics method like DFT or coupled cluster). The remainder of the molecule is treated with a lower-level, less computationally demanding method, such as a simpler quantum mechanics method or even molecular mechanics (MM). nih.gov This layered approach allows for a significant reduction in computational cost while maintaining a high degree of accuracy for the region of interest.

In the context of this compound, an ONIOM approach could be particularly useful for studying various phenomena:

Conformational Analysis: The rotation around the N-C(aryl) and N-C(acyl) bonds leads to different conformers. An ONIOM calculation could treat the core acetamido group and the substituted phenyl ring at a high level of theory to accurately determine the rotational barriers and relative energies of different conformers, while the rest of the system (if part of a larger assembly) is treated at a lower level.

Intermolecular Interactions: When studying dimers or larger clusters of this compound, the interacting functional groups (the amide linkage, the bromine atom) of a central molecule could be defined as the high-level layer to accurately compute interaction energies, while the surrounding molecules or less critical parts of the central molecule are treated with a more computationally efficient method.

A typical ONIOM calculation setup for this compound could be a two-layer MO:MM scheme. Here, the quantum mechanics (QM) region would encompass the entire molecule, and it would be treated with a suitable DFT functional and basis set. This QM region would then be embedded in a molecular mechanics (MM) environment if studying its interactions within a larger system, such as a solvent box or a protein binding site (though biological interactions are excluded from this discussion). For a standalone molecule, a two-level MO:MO calculation could also be employed, for instance, using a high-level basis set for the phenyl ring and amide group and a smaller basis set for the methyl group's hydrogens.

The general expression for the total ONIOM energy for a two-layer system is: EONIOM = E(High, Model) + E(Low, Real) - E(Low, Model)

Where:

E(High, Model) is the energy of the high-level layer (the model system) calculated with the high-level method.

E(Low, Real) is the energy of the entire molecule (the real system) calculated with the low-level method.

E(Low, Model) is the energy of the high-level layer calculated with the low-level method.

The table below illustrates a hypothetical ONIOM layering scheme for studying the conformational preferences of this compound.

| Layer | Region of Molecule | Computational Method |

| High Level (Model System) | Phenyl ring, Bromine atom, Amide linkage (-NH-C=O) | B3LYP/6-311++G(d,p) |

| Low Level | Methyl group hydrogens | AM1 or a smaller basis set like STO-3G |

This setup would allow for a detailed and accurate exploration of the potential energy surface related to the rotation around the key single bonds, providing a deeper understanding of the molecule's structural dynamics.

Chemical Reactivity and Derivatization Research of N 3 Bromo 2 Methylphenyl Acetamide Scaffold

Strategies for Functional Group Interconversions on the Phenyl Ring

The phenyl ring of N-(3-bromo-2-methylphenyl)acetamide is adorned with a bromine atom and a methyl group, both of which can be subjected to a range of chemical reactions to introduce new functionalities.

Transformations of the Bromine Substituent

The bromine atom serves as a versatile handle for introducing structural diversity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgyoutube.com For instance, the Suzuki-Miyaura coupling of ortho-bromoanilines has been shown to be effective for creating a library of compounds. nih.gov While specific examples with this compound are not extensively documented, the general methodology is applicable. In a related study, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was successfully coupled with various aryl boronic acids using a palladium catalyst to yield arylated analogs in moderate to good yields (60-85%). mdpi.com The reaction typically employs a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a solvent system like 1,4-dioxane (B91453) and water. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, converting aryl bromides into arylamines. capes.gov.bryoutube.com The reaction involves coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.net This method is a cornerstone in medicinal chemistry for the synthesis of a wide array of nitrogen-containing compounds. organic-chemistry.orgnih.gov The choice of ligand on the palladium catalyst is crucial and can influence the reaction's efficiency and scope. organic-chemistry.org

Cyanation: The bromine substituent can be replaced with a cyano group through palladium-catalyzed cyanation reactions. nih.gov This transformation is valuable as the resulting nitrile can be further elaborated into other functional groups such as carboxylic acids, amines, or amides. Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate(II). nih.govorganic-chemistry.orgresearchgate.net Modern methods often utilize milder conditions and less toxic cyanide reagents. acs.org Nickel-catalyzed cyanation has also emerged as a viable alternative for aryl halides. researchgate.net

| Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/H₂O) | Biaryl compounds |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl amines |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Pd or Ni catalyst | Aryl nitriles |

Reactions Involving the Methyl Group

The methyl group on the phenyl ring is a site for benzylic functionalization, offering another avenue for derivatization.

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid. khanacademy.org This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of an acid and heat. khanacademy.org The presence of at least one benzylic hydrogen is a prerequisite for this reaction to proceed. khanacademy.org

Benzylic Halogenation: Free radical halogenation at the benzylic position can be accomplished using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This introduces a halogen atom onto the methyl group, creating a reactive handle for subsequent nucleophilic substitution reactions.

Other C-H Functionalization: Recent advances in C-H activation chemistry provide pathways for the direct functionalization of benzylic C-H bonds, allowing for the introduction of various functional groups without the need for pre-functionalization. nih.gov These methods can include transition-metal-catalyzed reactions or metal-free approaches. nih.govorganic-chemistry.org

Derivatization at the Acetamide (B32628) Nitrogen

The nitrogen atom of the acetamide group is another key site for introducing structural diversity.

Acylations and Alkylations

N-Alkylation: The amide nitrogen can be alkylated, although this can sometimes be challenging. reddit.com The reaction typically involves treatment with an alkyl halide in the presence of a base. rsc.org The use of strong bases can facilitate the deprotonation of the amide, enhancing its nucleophilicity. nih.gov Ruthenium-catalyzed N-alkylation of amines with alcohols has also been reported as a mild and efficient method. nih.gov

N-Acylation: The introduction of an additional acyl group to form an imide can be achieved by reacting the acetamide with an acylating agent such as an acid chloride or anhydride. researchgate.net This reaction can be catalyzed by Lewis acids. mdpi.com A patent describes a method for the Friedel-Crafts acylation of anilides using a tri(perfluoroalkane sulfonate) compound as a catalyst. google.com

Synthesis of N-Substituted Acetamide Analogs

The synthesis of analogs with different substituents on the amide nitrogen can be achieved by first hydrolyzing the acetamide to the corresponding aniline (B41778), N-(3-bromo-2-methylphenyl)amine, and then reacting it with a different acylating agent. Alternatively, direct amidation of a carboxylic acid with the aniline can be performed. In a study, 2-bromo-N-(p-chlorophenyl)acetamide was reacted with various amines to synthesize a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives. irejournals.com

Stereochemical Control in Derivatization Reactions.mdpi.comacs.org

The introduction of chirality and the control of stereochemistry are paramount in the synthesis of complex and biologically active molecules. For the this compound scaffold, achieving stereochemical control during derivatization reactions is a critical aspect of unlocking its full potential in medicinal chemistry and materials science. While specific research on the stereoselective derivatization of this compound is not extensively documented, the principles of asymmetric synthesis and catalysis offer a predictive framework for achieving such control. This section will explore potential strategies for inducing stereoselectivity in reactions involving this scaffold, drawing upon established methodologies in organic synthesis.

The primary approaches to controlling stereochemistry involve the use of chiral auxiliaries, chiral reagents, and chiral catalysts. Each of these methods offers distinct advantages and challenges in the context of modifying the this compound core.

One of the most explored avenues for achieving stereocontrol is through asymmetric catalysis . This can be particularly effective for reactions at or adjacent to the aromatic ring. For instance, palladium-catalyzed cross-coupling reactions, which are common for aryl bromides, can be rendered enantioselective by employing chiral phosphine (B1218219) ligands. nih.govnih.gov The choice of ligand is crucial and can influence the stereochemical outcome of reactions that create new chiral centers.

Another powerful technique is asymmetric C-H activation . nih.govrsc.orgyoutube.com The acetamido group in this compound can function as a directing group, guiding a transition metal catalyst to a specific C-H bond. By using a chiral catalyst, this activation and subsequent functionalization can proceed enantioselectively. nih.govrsc.org Dirhodium tetraprolinate, for example, has been shown to be effective in catalytic asymmetric C-H activation/Cope rearrangements. nih.gov

Chiral phase-transfer catalysis presents another viable option, particularly for reactions involving the generation of enolates or other charged intermediates from derivatives of this compound. nih.gov Chiral quaternary ammonium (B1175870) salts or chiral phosphoric acids can create a chiral environment that influences the stereochemical course of the reaction.

The following table summarizes potential stereoselective reactions applicable to the derivatization of the this compound scaffold, based on analogous systems.

| Reaction Type | Potential Chiral Control Method | Example from Literature (Analogous Systems) | Potential Product from this compound Derivative |

| Asymmetric Cross-Coupling | Chiral Palladium Catalysts | Enantioselective Suzuki coupling of aryl bromides with chiral ligands. nih.gov | Chiral biaryl compounds |

| Asymmetric C-H Functionalization | Chiral Rhodium or Palladium Catalysts | Rh(II)-catalyzed asymmetric C-H amination of substituted acetanilides. nih.gov | Enantioenriched amino-substituted derivatives |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Catalysts | Ir-catalyzed asymmetric hydrogenation of N-aryl imines derived from anilines. nih.gov | Chiral amines from imine derivatives |

| Chiral Auxiliary-Mediated Alkylation | Use of a covalently attached chiral auxiliary | Evans' chiral auxiliaries for diastereoselective alkylation of enolates. | Diastereomerically enriched alkylated derivatives |

It is important to note that the effectiveness of these methods would need to be empirically determined for the specific substrate this compound and its derivatives. The steric and electronic properties imparted by the bromo and methyl substituents on the phenyl ring, as well as the nature of the acetamido group, would play a significant role in the stereochemical outcome of any derivatization reaction. Future research in this area will be crucial for the development of novel, stereochemically pure compounds based on this versatile scaffold.

Supramolecular Chemistry and Solid State Research of N 3 Bromo 2 Methylphenyl Acetamide Systems

Investigation of Hydrogen Bonding Networks and Patterns

The primary and most dominant intermolecular interaction in the crystal structures of N-arylacetamides is the hydrogen bond formed between the amide proton (N-H) and the carbonyl oxygen (C=O). This interaction is a robust and highly directional supramolecular synthon that reliably directs the self-assembly of these molecules. In analogous structures, such as other halogenated N-phenylacetamides, molecules are consistently observed to form one-dimensional chains via intermolecular N–H⋯O hydrogen bonds. nih.govresearchgate.net

Table 1: Representative Hydrogen Bond Geometries in N-Arylacetamide Crystals

| Interaction Type | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle (°) | Reference |

| N–H···O | ~ 0.86 | ~ 2.1 | ~ 2.9 | ~ 157-170 | researchgate.net |

Note: Data is based on analogous bromo-substituted N-arylacetamide structures.

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering. researchgate.net It occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or another halogen atom. In N-(3-bromo-2-methylphenyl)acetamide, the bromine atom attached to the phenyl ring is a potential halogen bond donor.

This C–Br bond can participate in several types of halogen bonding interactions that influence crystal packing:

Br···O Interactions: The carbonyl oxygen of an adjacent molecule is an excellent halogen bond acceptor. A C–Br···O=C interaction can serve as a secondary linkage, connecting the primary hydrogen-bonded chains into 2D sheets or more complex 3D architectures. Studies on other brominated organic molecules show these Br···O distances can be significantly shorter than the sum of the van der Waals radii, indicating a strong, stabilizing interaction. researchgate.netresearchgate.net

Br···Br Interactions: These can be categorized as either Type I, where the C–Br···Br angles are symmetric, or Type II, where one angle is close to 180° and the other to 90°, indicative of a true halogen bond. researchgate.net These interactions can help organize molecules in specific orientations.

Br···π Interactions: The electron-rich π-system of a neighboring phenyl ring can act as a soft nucleophile, interacting with the σ-hole of the bromine atom.

The presence and strength of these halogen bonds compete with and complement the dominant hydrogen-bonding network, providing a secondary level of control over the final crystal structure.

π-Stacking and Other Non-Covalent Interactions

The phenyl ring in this compound is a key participant in π-stacking interactions, which are crucial for stabilizing the crystal lattice through the cumulative effect of weak van der Waals forces. These interactions typically occur in one of two main geometries to minimize electrostatic repulsion between the electron clouds of the aromatic rings: nih.gov

Parallel-Displaced: The rings are parallel but offset from one another, with typical centroid-to-centroid distances of 3.3 to 3.8 Å.

T-shaped (or Edge-to-Face): The edge of one ring (positive electrostatic potential of the hydrogen atoms) points towards the face of another ring (negative electrostatic potential of the π-cloud). nih.gov

Self-Assembly Principles and Mechanisms of this compound

The formation of a well-ordered crystal of this compound is a hierarchical self-assembly process driven by a combination of strong, directional interactions and weaker, less specific forces.

Primary Synthon Formation (1D Assembly): The process begins with the strongest and most reliable interaction: the N–H···O hydrogen bond. Molecules recognize each other via this amide-amide interaction to form robust one-dimensional chains. nih.govresearchgate.net This is the primary organizational motif.

Secondary Association (2D/3D Assembly): These 1D chains then assemble into higher-order structures. This secondary organization is guided by weaker interactions. Halogen bonds (e.g., C–Br···O) can act as specific, directional links between the chains, leading to the formation of 2D layers.

Polymorphism Studies in N-Arylacetamides (focus on methodologies for identification and control)

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. For N-arylacetamides, different polymorphs would arise from different arrangements of molecules and variations in their non-covalent interaction networks, potentially altering their physical properties. The identification and control of polymorphism rely on a suite of established methodologies.

Methodologies for Identification:

X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of a new polymorphic form by solving its crystal structure. Powder XRD (PXRD) is the primary tool for routine identification and screening, as each polymorph gives a unique diffraction pattern.

Thermal Analysis: Differential Scanning Calorimetry (DSC) can identify polymorphs by their distinct melting points, enthalpies of fusion, and solid-solid phase transitions. Thermogravimetric Analysis (TGA) assesses thermal stability and desolvation events. rsc.org

Spectroscopy: Vibrational spectroscopy (FTIR and Raman) is sensitive to the local molecular environment. Different hydrogen bonding and packing arrangements in polymorphs will result in shifts in characteristic peaks, such as the N-H and C=O stretching frequencies. Solid-state NMR (ssNMR) can also distinguish polymorphs based on differences in the chemical shifts of atoms in the asymmetric unit.

Methodologies for Control:

Crystallization Techniques: The controlled formation of a desired polymorph can be achieved by carefully manipulating crystallization conditions. Methods include single and multi-solvent crystallization, varying the rate of cooling or evaporation, and using techniques like sublimation, grinding, or spray drying. nist.gov

Solvent Selection: The polarity, hydrogen-bonding capability, and molecular shape of the solvent can direct the formation of a specific polymorph or lead to the isolation of solvates.

Use of Additives: The introduction of tailored impurities or co-formers can inhibit the growth of undesired forms or stabilize a specific polymorph.

Crystal Packing Analysis and Lattice Energy Calculations

To quantitatively understand the forces governing the crystal structure of this compound, computational analysis is employed. These methods provide insight into the stability of the crystal lattice and the relative contributions of different intermolecular interactions.

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal onto a 3D surface around the molecule. researchgate.netnih.gov The surface is colored according to the types and closeness of contacts, and two-dimensional "fingerprint plots" are generated to quantify the percentage contribution of each interaction type (e.g., H···H, O···H, C···H, Br···H) to the total crystal packing. researchgate.netscielo.org.mx

Lattice and Interaction Energy Calculations: Using software packages like CrystalExplorer, which are based on quantum mechanical models (e.g., CE-B3LYP), the total lattice energy of a crystal can be calculated. bohrium.com This energy is the sum of the interaction energies between a central molecule and all its surrounding neighbors. The calculations dissect the total interaction energy for each molecular pair into physically meaningful components: electrostatic, polarization, dispersion, and repulsion. researchgate.net This allows for a detailed understanding of which forces (e.g., hydrogen bonds, π-stacking) are most significant in stabilizing the crystal structure. researchgate.net

Table 2: Illustrative Pairwise Interaction Energy Components in a Molecular Crystal (kJ/mol)

| Molecular Pair | Electrostatic (E_ele) | Dispersion (E_disp) | Repulsion (E_rep) | Total Energy (E_tot) | Primary Interaction Type |

| Pair 1 (H-Bond) | -55 | -25 | +18 | -62 | N–H···O |

| Pair 2 (π-Stack) | -15 | -40 | +20 | -35 | π–π |

| Pair 3 (Halogen Bond) | -20 | -18 | +12 | -26 | C–Br···O |

Note: This table presents hypothetical but representative values for a substituted N-arylacetamide to illustrate the relative magnitudes of different interaction types. The total lattice energy is the sum of all such pairwise interactions.

N 3 Bromo 2 Methylphenyl Acetamide As a Building Block in Complex Organic Synthesis Research

Strategic Utility in the Construction of Advanced Organic Architectures

N-(3-bromo-2-methylphenyl)acetamide is strategically positioned for the synthesis of advanced organic architectures, particularly those with applications in medicinal chemistry. The core value of this compound lies in its identity as a substituted aniline (B41778) derivative, a class of compounds frequently used as starting materials for pharmacologically active agents.

The utility of the closely related precursor, 3-bromo-2-methylaniline (B1266185), as a key intermediate highlights the potential of this compound. For instance, 3-bromo-2-methylaniline is a crucial building block in the synthesis of novel pyrimidine (B1678525) analogs that act as highly selective, non-covalent inhibitors of Bruton's tyrosine kinase (BTK). chemicalbook.com BTK is a validated target for the treatment of various B-cell malignancies and autoimmune diseases like rheumatoid arthritis. chemicalbook.com The synthesis of these complex inhibitors involves the strategic incorporation of the 3-bromo-2-methylaniline moiety. The acetamide (B32628) derivative, this compound, could potentially be used in similar synthetic routes, with the acetyl group offering modulation of reactivity or solubility.

Furthermore, 3-bromo-2-methylaniline has been employed in the preparation of potent sphingosine-1-phosphate-1 (S1P1) receptor agonists. chemicalbook.com These agonists are of interest for their potential in treating autoimmune diseases by inducing lymphopenia. The synthetic pathways towards these agonists could conceivably be adapted to use this compound, demonstrating its potential as a versatile building block.

The strategic importance of this substitution pattern is also evident in the synthesis of conformationally constrained, reversible BTK inhibitors, such as BMS-986142, where the precursor 3-bromo-2-methylaniline is a key component. chemicalbook.com The presence of the bromo and methyl groups allows for the construction of atropisomers, which can lead to enhanced potency and selectivity. chemicalbook.com

Precursor Role in Multi-Step Synthetic Sequences

This compound is an important intermediate that can be derived from 3-bromo-2-methylaniline, a commercially available starting material. biosynth.comtcichemicals.comnih.gov The acetylation of the amino group to form the acetamide can be a crucial step in a multi-step synthesis for several reasons:

Protecting Group Strategy: The acetamido group serves as a robust protecting group for the aniline nitrogen, preventing it from undergoing unwanted reactions during subsequent synthetic transformations on other parts of the molecule. It is generally stable to a variety of reaction conditions and can be deprotected back to the aniline when needed.

Directing Group Effects: The acetamido group is an ortho-, para-director in electrophilic aromatic substitution reactions. This property can be exploited to introduce additional substituents onto the aromatic ring with high regioselectivity.

Modulation of Reactivity: The electron-withdrawing nature of the acetyl group deactivates the aromatic ring compared to the free aniline, which can be advantageous in controlling the reactivity and preventing over-reaction in certain synthetic steps.

The precursor, 3-bromo-2-methylaniline, has been shown to be a versatile starting point for a range of more complex molecules, including:

3,4-dibromo-2-methylaniline (B2921811) chemicalbook.com

Racemic 3,9-dibromo-4,10-dimethyl-6H,12H,5,11-methanodibenzodiazocine (a derivative of Tröger's base) chemicalbook.com

4-bromo-1H-indazole chemicalbook.com

These examples underscore the value of the 3-bromo-2-methylaniline core structure, and by extension, its acetamide derivative, as a precursor in divergent synthetic strategies.

Table 1: Potential Synthetic Utility of this compound

| Feature | Synthetic Role | Potential Application |

| Acetamido Group | Protecting group, directing group, reactivity modulator | Facilitates multi-step synthesis of complex molecules |

| Bromo Group | Handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Introduction of aryl, alkyl, or other functional groups |

| Methyl Group | Steric influence, potential site for functionalization | Fine-tuning of molecular conformation and properties |

| Overall Structure | Precursor to complex heterocyclic systems | Development of novel kinase inhibitors and receptor modulators |

Methodological Research for Integration into Macrocyclic or Polymeric Systems

Currently, there is a lack of specific research in the scientific literature detailing the direct integration of this compound into macrocyclic or polymeric systems. Such applications often require bifunctional monomers that can undergo polymerization or macrocyclization reactions. While the bromo- and acetamido- groups on this compound could theoretically be functionalized to create such a monomer, this area of research remains unexplored. The development of methodologies to incorporate this specific structural motif into larger molecular assemblies could be a future area of investigation.

Q & A

Q. How is the crystal structure of N-(3-bromo-2-methylphenyl)acetamide determined experimentally?

The crystal structure is resolved using single-crystal X-ray diffraction (XRD) . A diffractometer (e.g., Oxford Diffraction Xcalibur) with a graphite-monochromated MoKα radiation source (λ = 0.71073 Å) is employed. Data collection involves ω and φ scans, followed by multi-scan absorption correction (e.g., CrysAlis RED). The structure is refined via full-matrix least-squares on F², with hydrogen atoms placed geometrically and refined isotropically. Key parameters include space group P2₁2₁2₁, unit cell dimensions (a = 4.7836 Å, b = 18.765 Å, c = 19.379 Å), and R factor convergence (e.g., R = 0.045) .

Q. What analytical techniques confirm the purity and identity of This compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., bromine and methyl groups).

- Infrared Spectroscopy (IR) : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 214.06 for C₈H₈BrNO).

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Br percentages .

Q. What are standard protocols for ensuring the stability of this compound during storage?

Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Stability is assessed via accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 6 months). Monitor purity using HPLC with UV detection (λ = 254 nm) .

Q. How can preliminary toxicity of this compound be evaluated in vitro?

Use MTT assays on human cell lines (e.g., HepG2 or HEK293) to measure cell viability. IC₅₀ values are calculated from dose-response curves (typically 0.1–100 µM). Parallel assays for membrane integrity (e.g., LDH release) and apoptosis markers (e.g., caspase-3 activation) provide additional toxicity profiles .

Advanced Research Questions

Q. How are derivatives of this compound synthesized for structure-activity relationship (SAR) studies?

Derivatives are synthesized via multi-step functionalization :

- Coupling reactions : Use TBTU or HATU as coupling agents in dry DCM with lutidine for amide bond formation.

- Electrophilic substitution : Introduce substituents (e.g., fluoro, methoxy) via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Example: 2-(4-amino-pyrazolo[3,4-d]pyrimidin-1-yl) derivatives are synthesized for kinase inhibition studies .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution?

The bromine atom acts as a meta-directing group due to its electron-withdrawing nature, while the methyl group at the 2-position creates steric hindrance, limiting substitution at adjacent positions. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts reactive sites, validated experimentally by nitration or halogenation outcomes .

Q. What methodologies resolve contradictions in reported synthetic yields of this compound derivatives?

Systematic Design of Experiments (DoE) evaluates variables:

- Catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%).

- Temperature (e.g., reflux vs. microwave-assisted synthesis at 80–120°C).

- Solvent polarity (e.g., DMF vs. THF). Response surface modeling identifies optimal conditions, reducing batch-to-batch variability .

Q. How are crystallographic ambiguities in this compound resolved when hydrogen bonding networks are unclear?

Difference Fourier maps and Hirshfeld surface analysis locate hydrogen atoms. Disorder is modeled using PART instructions in refinement software (e.g., SHELXL). Thermal ellipsoid plots and residual density maps (<0.5 eÅ⁻³) confirm accuracy. For dynamic disorders, variable-temperature XRD (100–300 K) clarifies atomic positions .

Q. What strategies optimize the pharmacological activity of This compound analogs against cancer cell lines?

- Bioisosteric replacement : Substitute bromine with trifluoromethyl to enhance lipophilicity (logP optimization).

- Scaffold hopping : Attach heterocyclic moieties (e.g., pyrazolopyrimidine) to improve kinase binding.

- In silico docking : Use AutoDock Vina to predict binding affinities for BTK or EGFR targets. Validate with SPR (surface plasmon resonance) binding assays .

Q. How are reaction intermediates characterized during the synthesis of this compound-containing polymers?

Gel Permeation Chromatography (GPC) monitors molecular weight distribution (Đ = Mₙ/Mₙ). MALDI-TOF MS identifies end-group functionalization. DSC/TGA assesses thermal stability (e.g., Tₚₑₐₖ at 180–220°C). For copolymers, ¹H NMR in d-DMSO quantifies monomer incorporation ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.